molecular formula C24H29NO3 B571673 Olopatadine Isopropyl Ester CAS No. 1206456-44-1

Olopatadine Isopropyl Ester

Cat. No.: B571673
CAS No.: 1206456-44-1
M. Wt: 379.5
InChI Key: AEZOYXJGZPHCRI-FBHDLOMBSA-N
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Mechanism of Action

Target of Action

Olopatadine Isopropyl Ester primarily targets the histamine H1 receptor . This receptor plays a crucial role in mediating inflammatory and allergic reactions .

Mode of Action

This compound acts as a selective antagonist of the histamine H1 receptor . By blocking the effects of histamine, a primary inflammatory mediator, it attenuates inflammatory and allergic reactions . It also inhibits the release of inflammatory lipid mediators such as leukotriene and thromboxane from human polymorphonuclear leukocytes and eosinophils .

Biochemical Pathways

The action of this compound affects the histamine signaling pathway . Histamine receptor activation and mast cell degranulation are primary mechanisms that cause inflammatory reactions such as ocular itching, hyperemia, chemosis, eyelid swelling, and tearing of seasonal allergic conjunctivitis . By antagonizing the histamine H1 receptor, this compound stabilizes mast cells and inhibits histamine release .

Pharmacokinetics

It’s known that olopatadine, a structurally similar compound, is highly and rapidly absorbed in healthy human volunteers . . These properties may have an impact on the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of histamine-induced effects on conjunctival epithelial cells . It also results in the stabilization of mast cells, preventing them from releasing histamine and other inflammatory mediators .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, heat sterilization yields a higher content of Olopatadine hydrochloride degradation products in eye drops compared to unsterilized drug product or drug product sterilized by filtration . Aging, probably through thermal and oxidative degradation, increases the content of Olopatadine related compound B and of all impurities . Therefore, the storage conditions and the method of sterilization can significantly affect the stability and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Olopatadine Isopropyl Ester interacts with histamine H1 receptors and mast cells, attenuating inflammatory and allergic reactions . It blocks the effects of histamine, a primary inflammatory mediator that causes inflammatory and allergic reactions .

Cellular Effects

This compound influences cell function by blocking the effects of histamine, which is a primary inflammatory mediator that causes inflammatory and allergic reactions . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to histamine H1 receptors, thereby blocking the effects of histamine . This can lead to changes in gene expression and can inhibit or activate enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to degrade under certain conditions . The heat sterilization method yields a higher content of Olopatadine hydrochloride degradation products in eye drops compared to unsterilized drug product or drug product sterilized by filtration .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . The survival rate during 24 h in Dex, high dose of Olo (2 mg/kg), and medium-dose (1 mg/kg) treatment groups was significantly higher (100%) as compared to LPS groups (33%) ( p < 0.05) .

Metabolic Pathways

This compound undergoes hepatic metabolism in a non-extensive manner . There are at least 6 circulating metabolites in human plasma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Olopatadine Isopropyl Ester typically involves the esterification of Olopatadine with isopropyl alcohol. The process can be carried out using various esterification methods, such as Fischer esterification, which involves the reaction of Olopatadine with isopropyl alcohol in the presence of an acid catalyst like sulfuric acid . The reaction is usually conducted under reflux conditions to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Olopatadine Isopropyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

propan-2-yl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO3/c1-17(2)28-24(26)15-18-11-12-23-22(14-18)21(10-7-13-25(3)4)20-9-6-5-8-19(20)16-27-23/h5-6,8-12,14,17H,7,13,15-16H2,1-4H3/b21-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZOYXJGZPHCRI-FBHDLOMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CC1=CC\2=C(C=C1)OCC3=CC=CC=C3/C2=C/CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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